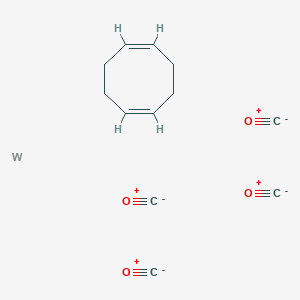

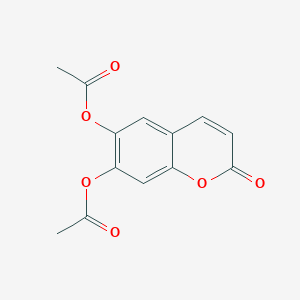

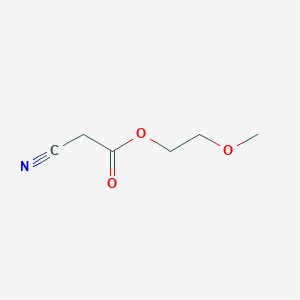

6,7-bis(Acetyloxy)coumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis

The synthetic method for the synthesis of 7-substituted coumarin derivatives involves three steps . Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate .Physical And Chemical Properties Analysis

Coumarin is a bicyclic oxygen-bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring . Because of its unique physicochemical characteristics and the ease with which it may be transformed into a wide range of functionalized coumarins during synthesis, coumarin provides a privileged scaffold for medicinal chemists .Safety And Hazards

Direcciones Futuras

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . Due to their structural resemblance to CA IX, non-target isoenzymes CA I and CA II may have adverse effects and decrease the bioavailability of non-selective CA IX inhibitors . Therefore, it is essential to develop new, highly selective, and potent CA IX inhibitors that are devoid of adverse effects .

Propiedades

Número CAS |

14894-87-2 |

|---|---|

Nombre del producto |

6,7-bis(Acetyloxy)coumarin |

Fórmula molecular |

C13H10O6 |

Peso molecular |

262.21 g/mol |

Nombre IUPAC |

(7-acetyloxy-2-oxochromen-6-yl) acetate |

InChI |

InChI=1S/C13H10O6/c1-7(14)17-11-5-9-3-4-13(16)19-10(9)6-12(11)18-8(2)15/h3-6H,1-2H3 |

Clave InChI |

JPHZGTWMPATBDI-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |

SMILES canónico |

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)